Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate
CAS No.: 1909316-58-0
Cat. No.: VC2772472
Molecular Formula: C7H5NO2S2
Molecular Weight: 199.3 g/mol
* For research use only. Not for human or veterinary use.
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate - 1909316-58-0](/images/structure/VC2772472.png)
Specification
CAS No. | 1909316-58-0 |
---|---|
Molecular Formula | C7H5NO2S2 |
Molecular Weight | 199.3 g/mol |
IUPAC Name | methyl thieno[2,3-d][1,3]thiazole-5-carboxylate |
Standard InChI | InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 |
Standard InChI Key | CIJOBSXZSCLSRJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(S1)N=CS2 |
Canonical SMILES | COC(=O)C1=CC2=C(S1)N=CS2 |
Introduction
Chemical Structure and Identification
Structural Features
Methyl thieno[2,3-d] thiazole-5-carboxylate consists of a fused heterocyclic system where a thiophene ring is connected to a thiazole ring, forming a bicyclic structure. The compound contains a methyl carboxylate group at position 5 of the thieno[2,3-d] thiazole core. This structural arrangement contributes to the compound's planarity and potential for various interactions, including hydrogen bonding and π-stacking, which may be significant for its biological activity .
The molecular structure can be represented by multiple chemical identifiers:
Chemical Identifier | Value |
---|---|
SMILES Notation | COC(=O)C1=CC2=C(S1)N=CS2 |
InChI | InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 |
InChIKey | CIJOBSXZSCLSRJ-UHFFFAOYSA-N |
Synonyms and Identification
The compound is known by several identifiers in chemical databases and literature:
Synonym/Identifier | Reference |
---|---|
Methyl thieno[2,3-d] thiazole-5-carboxylate | |
1909316-58-0 (CAS Number) | |
Methyl thieno[2,3-d]thiazole-5-carboxylate | |
MFCD29127449 | |
ALBB-030305 | |
PubChem CID: 121542808 |
Physical and Chemical Properties
Basic Properties
Methyl thieno[2,3-d] thiazole-5-carboxylate exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems:
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H5NO2S2 | |
Molecular Weight | 199.3 g/mol | |
Exact Mass | 198.97617075 Da | |
XLogP3-AA | 2.6 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 2 |
Structural Implications for Reactivity
The presence of the ester group (methyl carboxylate) at position 5 makes this compound susceptible to various nucleophilic reactions, including hydrolysis, transesterification, and reduction. The fused heterocyclic system provides multiple sites for potential functionalization, which contributes to the compound's versatility as a synthetic intermediate . The absence of hydrogen bond donors, coupled with five potential hydrogen bond acceptors, influences its intermolecular interactions and potential binding patterns with biological macromolecules.
Synthesis Approaches
Related Synthetic Methodologies
Insights from the synthesis of similar compounds suggest potential synthetic routes. For instance, the preparation of thieno[3,2-d]pyrimidines containing bromobenzofuran moieties involves condensation reactions and heterocyclic ring formation . Similar approaches might be applicable for the synthesis of methyl thieno[2,3-d] thiazole-5-carboxylate, with appropriate modifications to target the specific ring system and substitution pattern.
Related Compounds and Structural Analogs
Direct Structural Derivatives
Several compounds are structurally related to methyl thieno[2,3-d] thiazole-5-carboxylate, with variations in substitution patterns or functional groups:
Comparative Properties
The properties of methyl thieno[2,3-d] thiazole-5-carboxylate can be compared with those of related compounds to understand structure-property relationships:
Research Implications and Future Directions
Synthetic Modifications
The reactivity of methyl thieno[2,3-d] thiazole-5-carboxylate suggests numerous possibilities for synthetic modifications:
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Hydrolysis of the methyl ester to obtain the corresponding carboxylic acid
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Amidation reactions to produce various amide derivatives
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Reduction of the ester to produce alcohols or aldehydes
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Functionalization of the heterocyclic ring system
These modifications could lead to diverse derivatives with potentially enhanced or altered biological activities.
Structure-Activity Relationship Studies
Comparative analysis of methyl thieno[2,3-d] thiazole-5-carboxylate with related compounds that demonstrate biological activity provides valuable insights for structure-activity relationship studies. The fundamental structural features that contribute to biological activity can be identified and potentially optimized through targeted structural modifications.
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